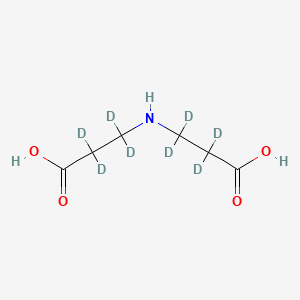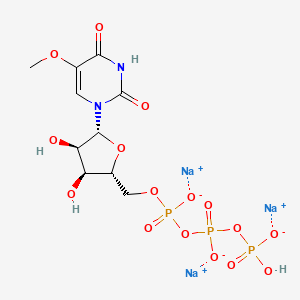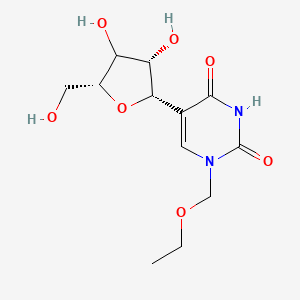
Hsp90-IN-15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsp90-IN-15 is a small molecule inhibitor targeting the heat shock protein 90 (Hsp90). Heat shock protein 90 is a molecular chaperone involved in the folding, stabilization, and activation of many proteins, including several oncoproteins. Inhibitors of heat shock protein 90, such as this compound, have shown potential in cancer therapy by disrupting the function of heat shock protein 90 and leading to the degradation of its client proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Hsp90-IN-15 would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow chemistry, process intensification, and the development of robust purification methods to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hsp90-IN-15 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted analogs .
Scientific Research Applications
Chemistry: As a tool compound to study the function of heat shock protein 90 and its role in protein folding and stabilization.
Biology: To investigate the cellular pathways regulated by heat shock protein 90 and its client proteins.
Mechanism of Action
Hsp90-IN-15 exerts its effects by binding to the N-terminal ATP-binding domain of heat shock protein 90, thereby inhibiting its ATPase activity. This inhibition disrupts the chaperone function of heat shock protein 90, leading to the destabilization and degradation of its client proteins. The molecular targets of this compound include several oncoproteins involved in cell signaling, proliferation, and survival pathways .
Comparison with Similar Compounds
Similar Compounds
Geldanamycin: A natural product that inhibits heat shock protein 90 by binding to its ATP-binding domain.
17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties.
Radicicol: Another natural product that inhibits heat shock protein 90 by binding to its ATP-binding domain.
Uniqueness of Hsp90-IN-15
This compound is unique in its chemical structure and binding affinity for heat shock protein 90. Compared to other heat shock protein 90 inhibitors, this compound may offer advantages in terms of potency, selectivity, and pharmacokinetic properties. These features make it a valuable tool for studying heat shock protein 90 biology and a promising candidate for therapeutic development .
Properties
Molecular Formula |
C23H27F3N4 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(1R,2R,17S,25S)-9-(trifluoromethyl)-13,15,21-triazahexacyclo[15.7.1.02,15.05,14.07,12.021,25]pentacosa-5,7(12),8,10,13-pentaen-6-amine |
InChI |
InChI=1S/C23H27F3N4/c24-23(25,26)14-5-7-18-17(11-14)20(27)16-6-8-19-15-4-2-10-29-9-1-3-13(21(15)29)12-30(19)22(16)28-18/h5,7,11,13,15,19,21H,1-4,6,8-10,12H2,(H2,27,28)/t13-,15+,19+,21-/m0/s1 |
InChI Key |
LHSLAESQIVKBPF-GYBPZWCXSA-N |
Isomeric SMILES |
C1C[C@H]2CN3[C@H](CCC4=C(C5=C(C=CC(=C5)C(F)(F)F)N=C43)N)[C@@H]6[C@H]2N(C1)CCC6 |
Canonical SMILES |
C1CC2CN3C(CCC4=C(C5=C(C=CC(=C5)C(F)(F)F)N=C43)N)C6C2N(C1)CCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140887.png)
![5-[(1S)-2-[3-[4-[3-[(3S)-3-[(2R)-2-cyclopentyl-2-hydroxy-2-phenylethoxy]-1-azoniabicyclo[2.2.2]octan-1-yl]propoxy]phenoxy]propylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;bromide](/img/structure/B15140890.png)






![N-(3-fluoropyridin-4-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15140932.png)


![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B15140972.png)


